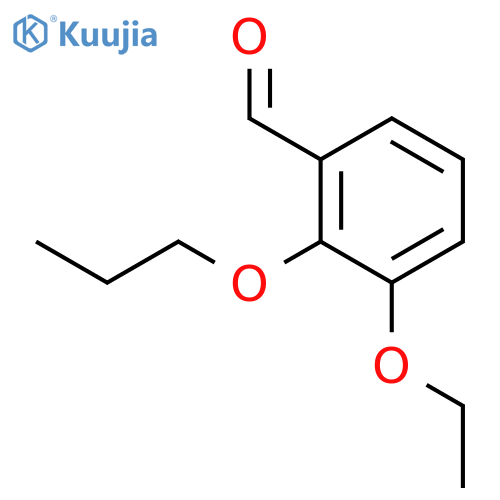Cas no 100256-89-1 (3-Ethoxy-2-propoxybenzaldehyde)

100256-89-1 structure
商品名:3-Ethoxy-2-propoxybenzaldehyde
3-Ethoxy-2-propoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde,3-ethoxy-2-propoxy-
- 3-ETHOXY-2-PROPOXYBENZALDEHYDE
- DTXSID30397314
- CS-0221439
- EN300-09140
- Benzaldehyde, 3-ethoxy-2-propoxy-
- 100256-89-1
- Z55993022
- AKOS008963581
- 3-Ethoxy-2-propoxybenzaldehyde
-
- MDL: MFCD05263779
- インチ: 1S/C12H16O3/c1-3-8-15-12-10(9-13)6-5-7-11(12)14-4-2/h5-7,9H,3-4,8H2,1-2H3
- InChIKey: NGLILBQTESXZCG-UHFFFAOYSA-N
- ほほえんだ: CCCOC1=C(C=CC=C1OCC)C=O
計算された属性
- せいみつぶんしりょう: 208.10998
- どういたいしつりょう: 208.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.048
- ふってん: 313.8°Cat760mmHg
- フラッシュポイント: 134.5°C
- 屈折率: 1.518
- PSA: 35.53
- LogP: 2.68660
3-Ethoxy-2-propoxybenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-09140-2.5g |
3-ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 2.5g |
$558.0 | 2023-10-28 | |
| Enamine | EN300-09140-10.0g |
3-ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 10g |
$1224.0 | 2023-05-01 | |
| Enamine | EN300-09140-0.5g |
3-ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 0.5g |
$197.0 | 2023-10-28 | |
| TRC | E676830-100mg |
3-Ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 100mg |
$ 95.00 | 2022-06-05 | ||
| Enamine | EN300-09140-0.25g |
3-ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 0.25g |
$105.0 | 2023-10-28 | |
| Aaron | AR00022Z-100mg |
Benzaldehyde, 3-ethoxy-2-propoxy- |
100256-89-1 | 95% | 100mg |
$126.00 | 2025-01-20 | |
| Aaron | AR00022Z-5g |
Benzaldehyde, 3-ethoxy-2-propoxy- |
100256-89-1 | 95% | 5g |
$1160.00 | 2024-05-20 | |
| Aaron | AR00022Z-2.5g |
Benzaldehyde, 3-ethoxy-2-propoxy- |
100256-89-1 | 95% | 2.5g |
$793.00 | 2025-01-20 | |
| A2B Chem LLC | AA01599-500mg |
3-Ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 500mg |
$243.00 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4674-500.0mg |
3-ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 500.0mg |
¥819.0000 | 2024-07-29 |
3-Ethoxy-2-propoxybenzaldehyde 関連文献
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
100256-89-1 (3-Ethoxy-2-propoxybenzaldehyde) 関連製品
- 492-88-6(3-Ethoxysalicylaldehyde)
- 86-51-1(2,3-Dimethoxybenzaldehyde)
- 57695-98-4(3-Methoxy-4-propoxybenzaldehyde)
- 67827-54-7(Benzaldehyde,2,4,5-triethoxy-)
- 66495-88-3(3-hydroxy-2-methoxybenzaldehyde)
- 7091-12-5(2-Propoxybenzaldehyde)
- 75792-35-7(3-methoxy-2-(propan-2-yloxy)benzaldehyde)
- 75792-34-6(3-ethoxy-2-methoxybenzaldehyde)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 857369-11-0(2-Oxoethanethioamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:100256-89-1)3-Ethoxy-2-propoxybenzaldehyde

清らかである:99%
はかる:1g
価格 ($):166